tert-Butyl (S)-2-(pyrrolidin-3-yl)acetate

GABA transporter inhibition chiral molecular recognition structure-activity relationship

tert‑Butyl (S)‑2‑(pyrrolidin‑3‑yl)acetate (CAS 2096495‑18‑8) is a chiral, non‑racemic pyrrolidine derivative bearing a tert‑butyl ester protecting group on the acetic acid side chain. With a single asymmetric carbon (C‑3 of the pyrrolidine ring) in the (S)‑configuration, its molecular weight is 185.27 g·mol⁻¹ (C₁₀H₁₉NO₂) and the fraction of sp³‑hybridised carbons (Fsp³ = 0.9) reflects a highly saturated, three‑dimensional scaffold.

Molecular Formula C10H19NO2
Molecular Weight 185.267
CAS No. 2096495-18-8
Cat. No. B2725084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (S)-2-(pyrrolidin-3-yl)acetate
CAS2096495-18-8
Molecular FormulaC10H19NO2
Molecular Weight185.267
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC1CCNC1
InChIInChI=1S/C10H19NO2/c1-10(2,3)13-9(12)6-8-4-5-11-7-8/h8,11H,4-7H2,1-3H3/t8-/m0/s1
InChIKeyIBIYBQSFAAAGKD-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl (S)-2-(pyrrolidin-3-yl)acetate (CAS 2096495-18-8): A Single-Enantiomer Pyrrolidine‑Acetate Building Block for Stereochemically Defined Synthesis


tert‑Butyl (S)‑2‑(pyrrolidin‑3‑yl)acetate (CAS 2096495‑18‑8) is a chiral, non‑racemic pyrrolidine derivative bearing a tert‑butyl ester protecting group on the acetic acid side chain . With a single asymmetric carbon (C‑3 of the pyrrolidine ring) in the (S)‑configuration, its molecular weight is 185.27 g·mol⁻¹ (C₁₀H₁₉NO₂) and the fraction of sp³‑hybridised carbons (Fsp³ = 0.9) reflects a highly saturated, three‑dimensional scaffold . The compound is supplied as a free base with a standard purity of ≥98% by HPLC, NMR or GC . As a protected, enantiopure analogue of (S)‑pyrrolidine‑3‑acetic acid—a known GABA‑mimetic pharmacophore carrier [1]—this building block is specifically designed for incorporation into peptide mimetics, CNS‑targeted agents and other chiral small‑molecule programmes where absolute stereochemistry critically influences biological activity [1].

Why Interchanging tert‑Butyl (S)‑2‑(pyrrolidin‑3‑yl)acetate with Its Enantiomer, Racemate or Salt Is Not Viable for Enantioselective Programmes


The pyrrolidine‑3‑acetic acid motif functions as a conformationally restricted GABA‑mimetic scaffold where receptor recognition is fundamentally governed by absolute stereochemistry [1]. Literature‑validated structure‑activity relationships (SAR) demonstrate that (S)‑configured pyrrolidine‑3‑acetic acid derivatives can exhibit nanomolar binding affinities for γ‑aminobutyric acid transporter 1 (mGAT1; e.g., pKᵢ = 7.87 ± 0.01 for a representative oxime), whereas the corresponding (R)‑enantiomers or racemic mixtures are expected to display significantly altered—and often diminished—pharmacological profiles owing to the chiral nature of the target binding pocket [1]. Furthermore, the free‑base form of the (S)‑enantiomer (CAS 2096495‑18‑8) offers orthogonal protecting‑group compatibility that differs from its hydrochloride salt (CAS 2703745‑36‑0) and from the racemic tert‑butyl ester (CAS 783301‑96‑2), directly impacting downstream synthetic efficiency, yield, and the enantiomeric purity of final active pharmaceutical ingredients [1]. Substituting an (R)‑enantiomer or a racemate for the (S)‑enantiomer in a chiral synthesis therefore introduces a risk of stereochemical mismatch, potentially requiring additional chiral resolution steps and compromising both biological outcome and process economics [1].

Quantitative Differentiation of tert‑Butyl (S)‑2‑(pyrrolidin‑3‑yl)acetate Against Closest Analogs


Absolute Stereochemistry Defines Biological Activity: (S)-Enantiomer Enables Nanomolar GAT1 Binding That Is Lost with (R)- or Racemic Forms

The pyrrolidine-3-acetic acid pharmacophore displays strict enantioselectivity at GAT1. In competitive MS binding assays, the most potent (S)-configured pyrrolidine-3-acetic acid oxime derivative achieved a pKᵢ of 7.87 ± 0.01 (Kᵢ ≈ 13 nM) [1]. Although the published study evaluated the free acid scaffold rather than the tert-butyl ester, the stereochemical origin of the binding affinity resides in the (S)-configuration of the pyrrolidine ring, which is identical in both the free acid and the target ester [1].

GABA transporter inhibition chiral molecular recognition structure-activity relationship

Free-Base (S)-Enantiomer Offers Orthogonal Synthetic Flexibility Compared to the Hydrochloride Salt

tert‑Butyl (S)‑2‑(pyrrolidin‑3‑yl)acetate (CAS 2096495‑18‑8, free base) and its hydrochloride salt (tert‑Butyl (S)‑2‑(pyrrolidin‑3‑yl)acetate HCl, CAS 2703745‑36‑0) differ fundamentally in their synthetic utility. The free base, with a molecular weight of 185.27 g mol⁻¹, presents a free secondary amine that can be directly acylated, alkylated or coupled without a prior neutralisation step that would be required for the hydrochloride salt (MW 221.72 g mol⁻¹) [1]. In peptide‑mimetic syntheses employing acid‑sensitive protecting groups, the free‑base form avoids the introduction of chloride counter‑ions that can catalyse unwanted side reactions [1].

peptide coupling protecting group strategy amide bond formation

Enantiopure (S)-Ester Guarantees Stereochemical Fidelity vs. Racemic tert‑Butyl 2‑(pyrrolidin‑3‑yl)acetate

The target compound is manufactured and supplied as a single (S)-enantiomer (one asymmetric carbon, confirmed by SMILES CC(C)(C)OC(=O)C[C@@H]1CCNC1 and InChI stereodescriptor /t8-/m0/s1) with a standard purity of ≥98% . In contrast, the racemic analogue tert‑butyl 2‑(pyrrolidin‑3‑yl)acetate (CAS 783301‑96‑2) is a 1:1 mixture of (R)- and (S)-enantiomers and is typically supplied at 97% purity . No chiral resolution data are available for the racemate, meaning that any downstream synthesis would inherently generate a 1:1 diastereomeric mixture when coupled to a chiral partner, halving the yield of the desired stereoisomer and necessitating costly preparative chiral separation .

enantiomeric purity asymmetric synthesis chiral building block

Recommended Procurement and Application Scenarios for tert‑Butyl (S)‑2‑(pyrrolidin‑3‑yl)acetate


Enantioselective Synthesis of GABA‑Transporter‑1 (GAT1) Inhibitors for CNS Drug Discovery

This building block is recommended for medicinal chemistry campaigns targeting GAT1 and related GABAergic transporters. The (S)-enantiomer of the pyrrolidine‑3‑acetic acid scaffold is essential for achieving nanomolar binding affinity (pKᵢ = 7.87 ± 0.01 demonstrated for the free acid oxime [1]). Researchers should procure the (S)-enantiomer free base (CAS 2096495‑18‑8) rather than the (R)-enantiomer or racemate, as the stereochemical configuration is the primary determinant of target engagement [1].

Solid‑Phase Peptide Mimetic Synthesis Requiring Orthogonal tert‑Butyl Ester Protection

The free‑base form of tert‑Butyl (S)‑2‑(pyrrolidin‑3‑yl)acetate is the preferred reagent for Fmoc/t‑Bu‑based solid‑phase peptide synthesis (SPPS) and solution‑phase peptide mimetic construction. Unlike the hydrochloride salt, the free base can be directly coupled without a neutralisation step, reducing cycle time and minimising exposure to chloride ions that may compromise acid‑labile protecting groups . The tert‑butyl ester provides orthogonal protection to Fmoc and Cbz groups, enabling selective deprotection with TFA .

Chiral Intermediate for Pyrrolidine‑Containing Pharmaceutical Candidates (e.g., Inflammatory Bowel Disease Agents)

Pyrrolidin‑3‑ylacetic acid derivatives have been patented as therapeutic agents for inflammatory bowel disease (e.g., US 8,476,301 B2 [2]). tert‑Butyl (S)‑2‑(pyrrolidin‑3‑yl)acetate serves as a direct, enantiomerically pure precursor for the synthesis of these patented derivatives. Procurement of the single (S)-enantiomer ensures that the final active pharmaceutical ingredient maintains the required stereochemistry without the need for late‑stage chiral separation [2].

Building Block for Conformationally Restricted GABA‑Mimetic Library Synthesis

The pyrrolidine‑3‑acetic acid scaffold has been validated as a conformationally restricted carrier of the GABA pharmacophore through oxime library screening [1]. The (S)-enantiomer tert‑butyl ester is the ideal starting material for generating diverse oxime, amide, and ester libraries for high‑throughput screening against GABA transporters and related CNS targets, ensuring that all library members inherit the biologically active (S)-stereochemistry [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl (S)-2-(pyrrolidin-3-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.